molecular formula C21H28O4 B1498297 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid CAS No. 114028-39-6

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid

Cat. No.: B1498297
CAS No.: 114028-39-6
M. Wt: 344.4 g/mol
InChI Key: YOVRGSHRZRJTLZ-HOTGVXAUSA-N
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Description

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is a primary metabolite of delta-9-tetrahydrocannabinol, the principal psychoactive constituent of cannabis. It is formed in the liver following the ingestion of delta-9-tetrahydrocannabinol and is excreted in the urine, making it a key compound in drug testing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid generally begins with delta-9-tetrahydrocannabinol as the starting material. The process involves oxidation reactions, typically employing strong oxidizing agents like potassium permanganate or chromic acid. The reaction conditions are controlled to ensure the selective formation of the carboxylic acid derivative without further degradation of the molecule.

Industrial Production Methods

Industrial production of this compound relies on large-scale oxidation processes. These methods are optimized for high yield and purity, often utilizing catalytic systems to enhance the efficiency and selectivity of the oxidation reaction.

Chemical Reactions Analysis

Types of Reactions

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid undergoes several types of chemical reactions, including:

  • Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.

  • Reduction: Can be reduced back to delta-9-tetrahydrocannabinol or its derivatives under certain conditions.

  • Substitution: The carboxylic acid group can be modified through esterification or amidation reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromic acid under acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride in organic solvents.

  • Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation.

Major Products Formed

  • From Oxidation: Various oxidized cannabinoids.

  • From Reduction: Delta-9-tetrahydrocannabinol and its derivatives.

  • From Substitution: Esters and amides of this compound.

Scientific Research Applications

Chemistry

In chemistry, 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is used to study the metabolism of cannabinoids and the chemical transformations they undergo. It serves as a standard in analytical chemistry for detecting and quantifying cannabinoids in biological samples.

Biology

In biological research, it is used to investigate the biological pathways of delta-9-tetrahydrocannabinol metabolism. It helps in understanding the pharmacokinetics and pharmacodynamics of cannabinoid consumption.

Medicine

In medicine, the compound is important for developing and improving drug tests for cannabis use. Its presence in biological fluids indicates recent cannabis ingestion, aiding in diagnostics and forensic investigations.

Industry

The industrial applications include its use in quality control processes for the production of cannabinoid-based products. It ensures that products are free from illegal or unwanted contaminants.

Mechanism of Action

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid itself is not psychoactive. Its formation represents the inactivation and excretion of delta-9-tetrahydrocannabinol. It follows metabolic pathways involving enzymes like cytochrome P450 in the liver. These enzymes catalyze the oxidation of delta-9-tetrahydrocannabinol to this compound, which is then conjugated and excreted.

Comparison with Similar Compounds

Similar Compounds

  • Delta-9-tetrahydrocannabinol: The parent compound, psychoactive and responsible for the effects of cannabis.

  • 11-Hydroxy-delta(9)-tetrahydrocannabinol: Another primary metabolite of delta-9-tetrahydrocannabinol, more psychoactive than 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid.

  • Cannabidiol (CBD): Another major component of cannabis, non-psychoactive and used for its therapeutic effects.

Uniqueness

The uniqueness of this compound lies in its role as a primary metabolite for drug testing and its non-psychoactive nature. It acts as a marker for recent cannabis use, differentiating it from other cannabinoids which may or may not be psychoactive or indicate recent use.

Properties

IUPAC Name

(6aS,10aS)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVRGSHRZRJTLZ-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2[C@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660713
Record name (±)-11-nor-9-carboxy-delta9-THC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114028-39-6
Record name (±)-11-nor-9-carboxy-delta9-THC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid
Reactant of Route 2
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid
Reactant of Route 3
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid
Reactant of Route 4
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid
Reactant of Route 5
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid
Reactant of Route 6
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid

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